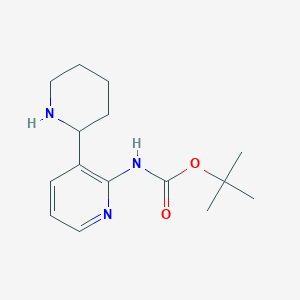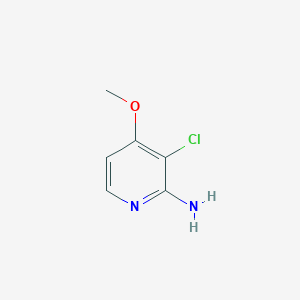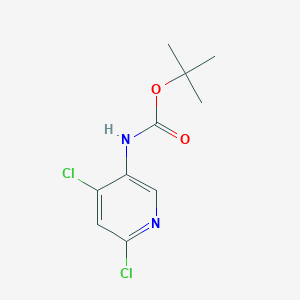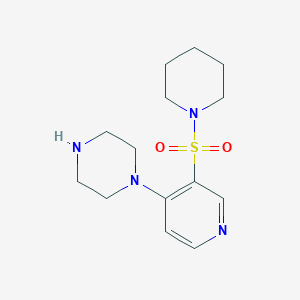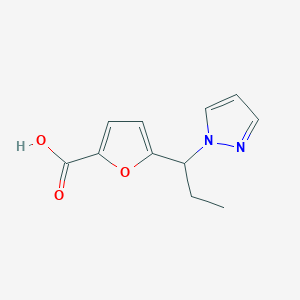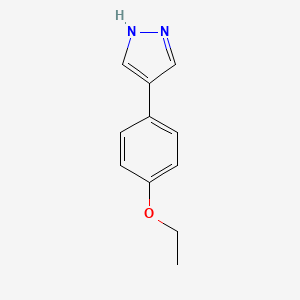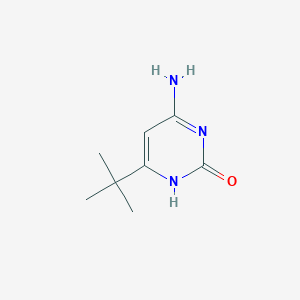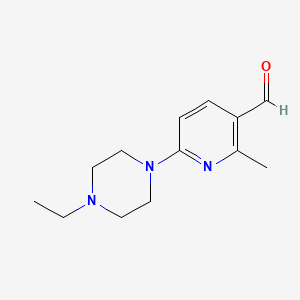
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring substituted with an ethyl group and a nicotinaldehyde moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde typically involves the reaction of 4-ethylpiperazine with 2-methylnicotinaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the presence of a catalyst like sodium hydroxide to facilitate the reaction . The mixture is stirred at room temperature under a nitrogen atmosphere for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinic acid.
Reduction: 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinalcohol.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. For instance, compounds with similar structures are known to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The compound may bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity. This inhibition can halt the cell cycle at the G1 phase, preventing cells from entering the S phase and replicating their DNA.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
- 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives of fluoroquinolone
Uniqueness
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehyde is unique due to its specific combination of a piperazine ring and a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic activities further highlight its significance in scientific research.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-3-15-6-8-16(9-7-15)13-5-4-12(10-17)11(2)14-13/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
PLMHIYVHOBHIJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


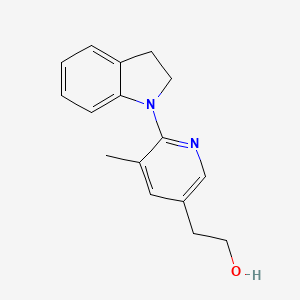
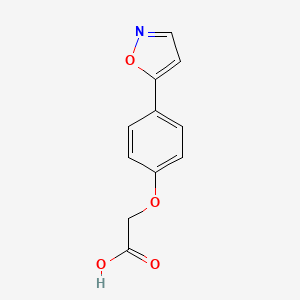
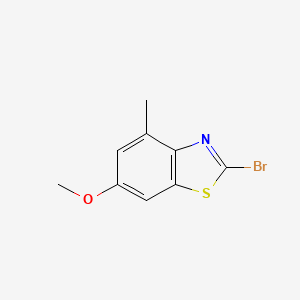
![5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine](/img/structure/B15059074.png)

